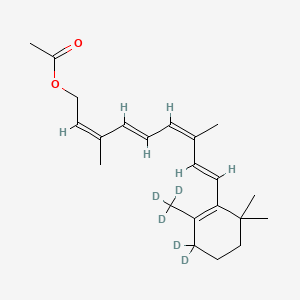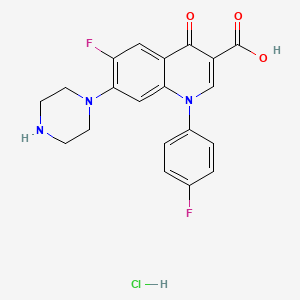
2,4-Dichloro-5,6-diméthyl acide nicotinique éthyle ester 1-oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nicotinic acid derivatives involves various strategies, including the reaction of pyridine derivatives with α-halo-reagents and subsequent cyclization processes to yield different heterocyclic structures. For instance, the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids was achieved following an alternative route to Ochiai's procedure, which led to the formation of isomer derivatives rather than the expected 4-oxo-derivative (Ferlin, Marco, & Dean, 2006). Additionally, the cyclocondensation of N-oxides with certain diamino compounds can yield naphthyridines and other complex structures, highlighting the intricate nature of synthesizing nicotinic acid derivatives (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives, including esters and N-oxides, has been elucidated through various spectroscopic techniques. Vibrational frequencies, structural confirmation, and HOMO–LUMO analysis have provided insights into the geometry optimization, energy levels, and molecular geometries of such compounds (Nagabalasubramanian, Karabacak, & Periandy, 2012). These analyses are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Reactions involving nicotinic acid derivatives, such as esterification and cyclocondensation, demonstrate the compounds' reactivity towards forming structurally diverse and complex molecules. Methylation reactions of picolinic acid 1-oxide with dimethyl sulphate have shown selective methylation, indicating the influence of structure on reaction pathways (Deady, 1975).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the substituents on the pyridine ring. For example, diorganotin(IV) derivatives of nicotinic acid and nicotinic acid N-oxide have been prepared and characterized, revealing insights into their solubility and crystalline structures (Sandhu & Boparoy, 1991).
Chemical Properties Analysis
Nicotinic acid esters undergo a variety of chemical reactions, including esterification, amidation, and cyclization, which are critical for their application in synthesizing complex organic molecules. The synthesis and characterization of these esters provide valuable information on their chemical behavior and potential applications in pharmaceuticals and material science (Glozman, Zhmurenko, Lezina, Molodavkin, & Voronina, 2001).
Applications De Recherche Scientifique
Applications pharmacologiques
Le composé fait partie du squelette de l'alcaloïde diazine, qui est un élément de base central pour un large éventail d'applications pharmacologiques {svg_1}. Les diazines sont rapportées pour présenter diverses activités telles qu'antimetabolites, anticancéreuses, antibactériennes, antiallergiques, tyrosine kinases, antimicrobiennes, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertensives, antileishmaniennes, antituberculeuses, anticonvulsivantes, diurétiques et épargnantes en potassium, jusqu'aux activités antiagressives {svg_2}.
Applications anticancéreuses
Les dérivés de la pyrimidine, qui sont liés au composé en question, sont largement appliqués dans les disciplines thérapeutiques en raison de leur degré élevé de diversité structurale {svg_3}. Ils ont été utilisés dans la modulation de la leucémie myéloïde, du cancer du sein et de la fibrose pulmonaire idiopathique {svg_4}.
Applications antimicrobiennes
Il a également été rapporté que les dérivés de la pyrimidine possédaient des propriétés antimicrobiennes {svg_5}. Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antimicrobiens.
Applications anti-inflammatoires et analgésiques
Ces composés auraient des activités anti-inflammatoires et analgésiques {svg_6}. Cela suggère des applications potentielles dans le traitement des affections impliquant une inflammation et une douleur.
Applications cardiovasculaires
Les dérivés de la pyrimidine ont été utilisés comme agents cardiovasculaires et antihypertenseurs {svg_7}. Cela suggère des applications potentielles dans le traitement des maladies cardiovasculaires.
Maladie d'Alzheimer
Le composé s'est avéré avoir un effet inhibiteur sur la maladie d'Alzheimer {svg_8}. Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives.
Applications agricoles
Le composé pourrait potentiellement être utilisé dans la synthèse de l'anhydride maléique {svg_9}, qui est un herbicide couramment utilisé. Il a également été démontré qu'il inhibait la catalyse du chlorure d'acétylcholine {svg_10}.
Dégradation fongique
Certaines souches fongiques isolées de sols ayant une histoire d'application du 2,4-D ont montré la capacité d'éliminer le 2,4-D {svg_11}. Cela suggère des applications potentielles en biorémédiation.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide involves the reaction of 2,4-dichloro-5,6-dimethyl nicotinic acid with ethyl chloroformate and subsequent oxidation with hydrogen peroxide.", "Starting Materials": [ "2,4-dichloro-5,6-dimethyl nicotinic acid", "ethyl chloroformate", "sodium hydroxide", "hydrogen peroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5,6-dimethyl nicotinic acid in a mixture of water and sodium hydroxide.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester intermediate.", "Step 5: Dissolve the ethyl ester intermediate in a mixture of water and hydrogen peroxide.", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide." ] } | |
Numéro CAS |
1329488-60-9 |
Formule moléculaire |
C₁₀H₁₁Cl₂NO₃ |
Poids moléculaire |
264.11 |
Synonymes |
Ethyl 2,4-Dichloro-5,6-dimethylpyridine-3-carboxylate 1-Oxide; 2,4-Dichloro-5,6-dimethyl-3-pyridinecarboxylic Acid Ethyl Ester 1-Oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)